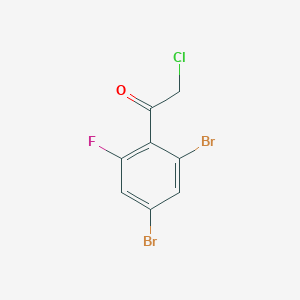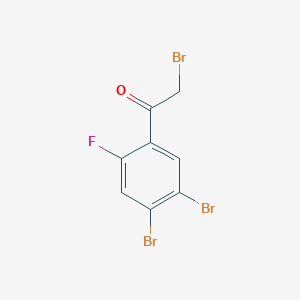
2,4-Dichloro-3-fluorobenzyl bromide
Overview
Description
2,4-Dichloro-3-fluorobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4BrCl2F and a molecular weight of 257.91 g/mol . It is widely used in organic synthesis as a versatile building block due to its reactivity and ability to introduce halogen atoms into organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-3-fluorobenzyl bromide can be synthesized by dissolving 2,4-dichloro-3-fluorobenzyl alcohol in an appropriate organic solvent. A brominating agent, such as phosphorus tribromide or hydrobromic acid, is then added to the solution. The mixture is stirred and heated to facilitate the reaction. Once the reaction is complete, the mixture is cooled, and the product is isolated through crystallization or purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by an electrophile .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions to facilitate the substitution on the aromatic ring.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzyl derivatives, where the bromine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: The products are substituted aromatic compounds with the electrophile attached to the benzene ring.
Scientific Research Applications
2,4-Dichloro-3-fluorobenzyl bromide is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel drug candidates by introducing halogen atoms into bioactive molecules to enhance their pharmacological properties.
Biological Studies: It is employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-fluorobenzyl bromide involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom is displaced by a nucleophile, forming a new covalent bond. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, attacking the aromatic ring and forming a sigma complex, which then undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl bromide: Similar in structure but with two fluorine atoms instead of chlorine atoms.
2,3-Difluorobenzyl bromide: Contains fluorine atoms at different positions on the benzene ring.
4-Fluorobenzyl bromide: Contains a single fluorine atom at the para position.
Uniqueness
2,4-Dichloro-3-fluorobenzyl bromide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties to the compound. This combination of halogens allows for selective reactivity and the ability to fine-tune the properties of the resulting products in synthetic applications.
Properties
IUPAC Name |
1-(bromomethyl)-2,4-dichloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEBJUNCDLEXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















